molecular formula C23H17N3O5 B2620192 methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327179-92-9

methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2620192
CAS No.: 1327179-92-9
M. Wt: 415.405
InChI Key: XSVWVLGQVXZKSQ-LVWGJNHUSA-N
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Description

Methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic coumarin derivative characterized by a 2H-chromen core modified with a pyridin-2-ylcarbamoyl group at position 3, a 7-hydroxy substituent, and a methyl benzoate moiety linked via an imine group at position 3. The (2Z)-configuration of the imine bond confers planarity to the molecule, which may enhance π-π stacking interactions in biological systems. Coumarins are renowned for diverse biological activities, including anticancer, antioxidant, and immunomodulatory effects . The pyridinylcarbamoyl group in this compound likely improves solubility in polar solvents compared to purely aromatic substituents, while the methyl benzoate ester balances lipophilicity for membrane permeability. Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELX .

Properties

IUPAC Name

methyl 4-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-30-23(29)14-5-8-16(9-6-14)25-22-18(21(28)26-20-4-2-3-11-24-20)12-15-7-10-17(27)13-19(15)31-22/h2-13,27H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWVLGQVXZKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate, with the CAS number 1327179-92-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzopyran derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of this compound is C23H17N3O5C_{23}H_{17}N_{3}O_{5}, and it has a molecular weight of 415.4 g/mol. The structure includes a chromenylidene moiety linked to a benzoate group, which is critical for its biological activity.

PropertyValue
CAS Number1327179-92-9
Molecular FormulaC23H17N3O5
Molecular Weight415.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, compounds related to this structure have shown significant activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table: Antimicrobial Activity Overview

MicroorganismMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83
Micrococcus luteusVaries

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with lower toxicity levels compared to traditional antibiotics like ciprofloxacin . The IC50 values indicated that the compound is more toxic to HaCat cells than to BALB/c 3T3 cells, suggesting selective cytotoxicity.

Molecular docking studies have elucidated the mechanism by which this compound interacts with bacterial targets such as DNA gyrase and MurD. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions, which are crucial for its antibacterial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of benzopyran compounds, including this compound, demonstrating potent activity against clinical strains of bacteria resistant to conventional treatments .
  • Synergistic Effects : Research indicated that when combined with miltefosine, a known antileishmanial drug, methyl derivatives exhibited enhanced efficacy against Leishmania donovani, showcasing potential applications in treating parasitic infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogous coumarin and chromene derivatives in Table 1.

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name Core Structure Substituents Key Functional Groups Biological Relevance
Methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate 2H-chromen 7-hydroxy, pyridin-2-ylcarbamoyl (position 3), methyl benzoate (position 4) Hydroxyl, carbamate, ester Potential anticancer/antioxidant activity due to hydroxy and planar imine
Coumarin (1,2-benzopyrone) Coumarin None (parent structure) Lactone Hepatotoxic at high doses; metabolized by CYP2A6
7-Hydroxycoumarin (Umbelliferone) Coumarin 7-hydroxy Hydroxyl, lactone Antioxidant, fluorescent probe
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3, ) Tetrahydrochromene 2-chlorobenzylidene, 2-chlorophenyl, cyano, benzamide Chloro, cyano, amide Likely antiproliferative; lipophilic groups enhance membrane penetration
Warfarin Coumarin 4-hydroxy, phenylacetone Hydroxyl, ketone Anticoagulant; competitive vitamin K antagonist

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 7-hydroxy group is critical for antioxidant activity, as seen in umbelliferone and esculin . The pyridinylcarbamoyl moiety may enhance binding to proteins or nucleic acids due to hydrogen-bonding capability.
  • Thermodynamic Stability: The (2Z)-imine configuration likely stabilizes the molecule via intramolecular hydrogen bonding between the hydroxy and imine groups, a feature absent in non-planar analogs.
  • Comparative Toxicity : Unlike coumarin, which exhibits dose-dependent hepatotoxicity, the target compound’s substituents may mitigate metabolic activation of toxic intermediates .

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